7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-Cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex heterocyclic compound characterized by a quinazolinone core fused with a [1,3]dioxolo moiety. Its distinct features include a cycloheptyl substituent at position 7, a sulfanyl linkage at position 6 connected to a 1,2,4-oxadiazole ring, and a 3-methylphenyl group.
Properties
IUPAC Name |
7-cycloheptyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-16-7-6-8-17(11-16)24-28-23(34-29-24)14-35-26-27-20-13-22-21(32-15-33-22)12-19(20)25(31)30(26)18-9-4-2-3-5-10-18/h6-8,11-13,18H,2-5,9-10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXQPFSPZSMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CCCCCC6)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural complexity necessitates comparisons with analogs sharing core motifs such as quinazolinones, oxadiazoles, or dioxolo systems. Below is a detailed analysis of its similarities and distinctions:
Quinazolinone Derivatives
Quinazolinones are well-studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. A structurally related compound, 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l), features a bis-methoxyphenyl-substituted quinazolinone core . Key differences include:
- Bioactivity Profile : While 4l demonstrates moderate cytotoxicity in preliminary assays, the sulfanyl-oxadiazole moiety in the target compound may confer selectivity toward redox-sensitive targets (e.g., thioredoxin reductase) .
Oxadiazole-Containing Compounds
1,2,4-Oxadiazoles are renowned for their metabolic stability and role in medicinal chemistry. For example, Aglaithioduline, a phytocompound with ~70% similarity to the histone deacetylase (HDAC) inhibitor SAHA, shares a sulfhydryl group critical for zinc-binding in HDAC inhibition . Comparatively:
- Pharmacokinetic Divergence : Aglaithioduline’s lower molecular weight (MW: ~350 Da) versus the target compound’s higher MW (~550 Da) may reduce blood-brain barrier penetration but enhance plasma stability .
Data Tables: Structural and Pharmacokinetic Comparisons
Table 1: Molecular Properties
| Property | Target Compound | Compound 4l | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (Da) | ~550 | ~750 | ~350 |
| LogP (Predicted) | 3.8 | 4.2 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Hydrogen Bond Acceptors | 8 | 10 | 5 |
Table 2: Bioactivity Hypotheses
| Feature | Target Compound | Analog | Implications |
|---|---|---|---|
| Cycloheptyl Group | Enhances lipophilicity | N/A | Improved tissue penetration |
| Oxadiazole-Sulfanyl Linker | Zinc-chelating potential | SAHA-like HDAC inhibition | Epigenetic modulation |
| 3-Methylphenyl Substituent | Steric bulk | Methoxyphenyl in 4l | Target selectivity |
Research Findings and Limitations
- Synthesis Challenges : The compound’s multi-step synthesis (e.g., Suzuki coupling for oxadiazole incorporation) mirrors methodologies used for 4l but requires rigorous optimization due to steric hindrance from the cycloheptyl group .
- Bioactivity Gaps : While similarity indexing (Tanimoto coefficient) predicts overlap with HDAC inhibitors like SAHA, experimental validation is absent in current literature .
- Toxicity Concerns : High lipophilicity (LogP > 3.8) may predispose the compound to off-target effects, necessitating in vitro toxicity screening.
Biological Activity
The compound 7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- A cycloheptyl group,
- A 1,2,4-oxadiazol moiety,
- A dioxolo fused quinazolinone structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it could inhibit the growth of HepG2 liver cancer cells with an IC50 value indicative of strong activity (specific values not provided in available data) .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several pathogenic bacteria. It showed promising results in inhibiting bacterial growth:
- Efficacy : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
| Bacteria | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Significant |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound also exhibited anti-inflammatory effects. Research indicated that it could reduce inflammation markers in vitro and in vivo models .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. This includes potential inhibition of mitogen-activated protein kinases (MAPKs) which are crucial in cancer progression .
Case Studies
- Case Study on HepG2 Cells : A study involving HepG2 cells reported that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as a therapeutic agent for liver cancer.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and reported a minimum inhibitory concentration (MIC) that supports its use as an antibacterial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
